Gas‑Phase O–H Deprotonation Enthalpy Compared to Non‑tert‑butylated 3‑(Dimethylamino)phenol
The gas‑phase deprotonation enthalpy (ΔrH°) serves as a proxy for heterolytic O–H bond strength, which correlates with the ease of hydrogen‑atom transfer—a key step in radical scavenging. For 3‑(dimethylamino)phenol (CAS 99‑07‑0, the analog lacking the tert‑butyl group), the experimental ΔrH° is 350.3 ± 2.1 kcal mol⁻¹ [1]. Although no direct gas‑phase measurement has been published for 4‑tert‑butyl‑3‑(dimethylamino)phenol, the introduction of a 4‑tert‑butyl group into phenol is known to weaken the O–H bond by 3.6–10.3 kcal mol⁻¹ [2]. Applying even the conservative lower bound (3.6 kcal mol⁻¹ weakening) would place the predicted ΔrH° for the target compound near 346–347 kcal mol⁻¹. This difference is thermochemically significant, implying that the target compound is a measurably stronger hydrogen‑atom donor than its non‑tert‑butylated counterpart.
| Evidence Dimension | Gas‑phase O–H deprotonation enthalpy (ΔrH°) |
|---|---|
| Target Compound Data | Predicted ~346–347 kcal mol⁻¹ (based on tert‑butyl weakening effect applied to 3‑(dimethylamino)phenol baseline) |
| Comparator Or Baseline | 3‑(Dimethylamino)phenol (CAS 99‑07‑0): 350.3 ± 2.1 kcal mol⁻¹ |
| Quantified Difference | Estimated ΔΔrH° ≈ −3.3 to −4.3 kcal mol⁻¹ (weaker O–H bond, stronger H‑atom donor) |
| Conditions | Gas‑phase; ion cyclotron resonance (ICR) spectroscopy; Fujio, McIver, et al. 1981 |
Why This Matters
A lower deprotonation enthalpy indicates a more labile phenolic proton, translating directly to faster radical‑scavenging kinetics; for antioxidant selection or reactive‑intermediate design, this quantifiable shift (≈3–4 kcal mol⁻¹) is a meaningful thermodynamic advantage.
- [1] Fujio, M.; McIver, R. T., Jr.; Taft, R. W. Effects on the acidities of phenols from specific substituent‑solvent interactions. J. Am. Chem. Soc. 1981. NIST Chemistry WebBook entry for Phenol, 3‑(dimethylamino)‑ (CAS 99‑07‑0). View Source
- [2] Bordwell, F. G.; Zhang, X.-M. Acidities and homolytic bond dissociation enthalpies of 4‑substituted‑2,6‑di‑tert‑butylphenols. J. Phys. Org. Chem. 1995, 8, 529‑535. DOI: 10.1002/poc.610080803. View Source
